2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid
Overview
Description
The compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Its structure suggests that it may have properties similar to other phenylacetic acid derivatives.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a methoxyphenyl group, a methylcyclopropane group, and a carboxylic acid group . These functional groups could influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .Scientific Research Applications
Structural Analysis and Conformation
The structures of compounds related to 2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid have been determined using X-ray methods. These studies provide insights into the conformational properties and the interactions between different groups in such compounds (Korp, Bernal, & Fuchs, 1983).
Synthesis and Cytotoxicity
Compounds with a 2-methoxyphenol moiety, synthesized as non-steroidal mimetics, demonstrate notable cytotoxicity against human lung carcinoma cell lines. This highlights potential applications in developing therapeutic agents (Nurieva et al., 2017).
Synthetic Processes
The synthetic process of related compounds can be performed under mild reaction conditions, yielding high total yields. This provides a potential route for large-scale syntheses, which is crucial for industrial and pharmaceutical applications (Xin-y, 2013).
Radical Polymerization
Research on hybrid 2-vinylcyclopropanes, derived from similar structural motifs, involves their synthesis and radical polymerization. These polymers have potential applications in materials science due to their unique properties (Moszner et al., 1999).
Antioxidant and Antimicrobial Activities
The synthesis of derivatives and their screening for antimicrobial and antioxidant activities suggests potential applications in drug development and preservative formulations (Raghavendra et al., 2016).
Mechanistic Studies in Photochemistry
Studies on derivatives of 2-methylcyclopropane carboxylic acids in photochemistry provide insights into mechanisms of photoinduced electron transfer. This has implications in understanding chemical reactions triggered by light (Ikeda et al., 2003).
Chemoenzymatic Synthesis
Research on the enantioselective chemoenzymatic synthesis of 2-methylcyclopropane carboxylic acids explores new methodologies in synthetic organic chemistry, which are essential for creating chiral compounds (Lugano et al., 1992).
Safety And Hazards
properties
IUPAC Name |
2-(2-methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(7-9(12)11(13)14)8-5-3-4-6-10(8)15-2/h3-6,9H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMBEGHTKKCRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-2-methylcyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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